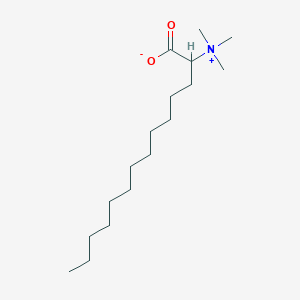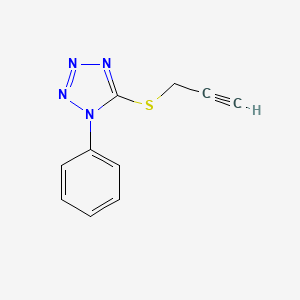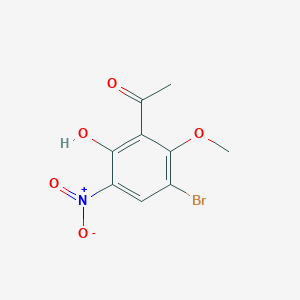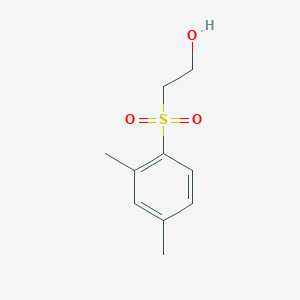
Adenosine, 2',3'-dideoxy-2'-(1-piperidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Piperidino-2’,3’-dideoxyadenosine typically involves the following steps:
Starting Material: The synthesis begins with adenosine.
Protection of Functional Groups: The hydroxyl groups of adenosine are protected using suitable protecting groups.
Formation of 2’,3’-Dideoxyadenosine: The protected adenosine undergoes a deoxygenation reaction to form 2’,3’-dideoxyadenosine.
Introduction of Piperidine Ring: The 2’-position is then functionalized with a piperidine ring through nucleophilic substitution.
Deprotection: The protecting groups are removed to yield the final product, 2’-Piperidino-2’,3’-dideoxyadenosine.
Industrial Production Methods
Industrial production of 2’-Piperidino-2’,3’-dideoxyadenosine follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions are optimized for maximum yield and purity.
Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Purification: The final product is purified using techniques such as crystallization, chromatography, or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2’-Piperidino-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the piperidine ring or the adenine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the piperidine ring or adenine base.
Reduction Products: Reduced forms of the compound with altered functional groups.
Substitution Products: Substituted derivatives with new functional groups attached to the piperidine ring or adenine base.
Aplicaciones Científicas De Investigación
2’-Piperidino-2’,3’-dideoxyadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 2’-Piperidino-2’,3’-dideoxyadenosine involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring enhances its binding affinity and specificity, leading to modulation of biological pathways. This compound can inhibit viral replication by interfering with nucleic acid synthesis and can induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the piperidine ring and has different biological activity.
2’-Fluoro-2’,3’-dideoxyadenosine: Contains a fluorine atom instead of a piperidine ring.
2’-Amino-2’,3’-dideoxyadenosine: Has an amino group at the 2’-position.
Uniqueness
2’-Piperidino-2’,3’-dideoxyadenosine is unique due to the presence of the piperidine ring, which enhances its chemical stability and biological activity. This structural modification allows for improved interactions with molecular targets, making it a valuable compound in drug design and development.
Propiedades
Número CAS |
134934-51-3 |
|---|---|
Fórmula molecular |
C15H22N6O2 |
Peso molecular |
318.37 g/mol |
Nombre IUPAC |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-piperidin-1-yloxolan-2-yl]methanol |
InChI |
InChI=1S/C15H22N6O2/c16-13-12-14(18-8-17-13)21(9-19-12)15-11(6-10(7-22)23-15)20-4-2-1-3-5-20/h8-11,15,22H,1-7H2,(H2,16,17,18)/t10-,11+,15+/m0/s1 |
Clave InChI |
GZHKLXHXQJAJBT-FIXISWKDSA-N |
SMILES isomérico |
C1CCN(CC1)[C@@H]2C[C@H](O[C@H]2N3C=NC4=C(N=CN=C43)N)CO |
SMILES canónico |
C1CCN(CC1)C2CC(OC2N3C=NC4=C(N=CN=C43)N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[4-Chloro-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B12806183.png)


